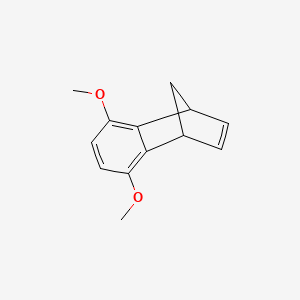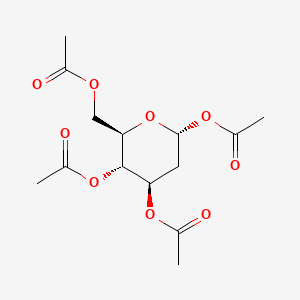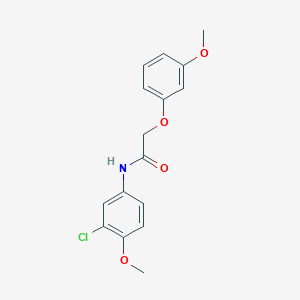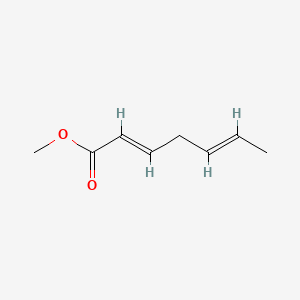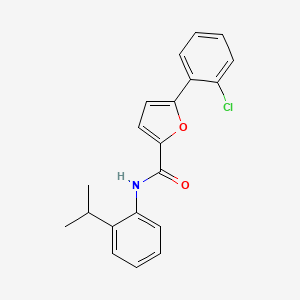![molecular formula C15H24O B11944181 Bicyclo[9.3.1]pentadec-11-en-13-one CAS No. 32080-72-1](/img/structure/B11944181.png)
Bicyclo[9.3.1]pentadec-11-en-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[931]pentadec-11-en-13-one is a unique organic compound with the molecular formula C15H24O It is characterized by its bicyclic structure, which includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[9.3.1]pentadec-11-en-13-one typically involves the cyclization of appropriate precursors. One common method involves the use of cyclododec-2-en-1-one and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps, including aldol condensation and intramolecular cyclization, to form the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[9.3.1]pentadec-11-en-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[9.3.1]pentadec-11-en-13-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bicyclo[9.3.1]pentadec-11-en-13-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[5.3.1]undecan-9-one
Uniqueness
Bicyclo[9.3.1]pentadec-11-en-13-one is unique due to its larger bicyclic ring system compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
32080-72-1 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
bicyclo[9.3.1]pentadec-1(14)-en-13-one |
InChI |
InChI=1S/C15H24O/c16-15-11-13-8-6-4-2-1-3-5-7-9-14(10-13)12-15/h11,14H,1-10,12H2 |
Clave InChI |
XCKBJVCJBDJVRN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2CC(=CC(=O)C2)CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


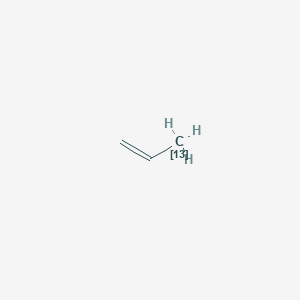

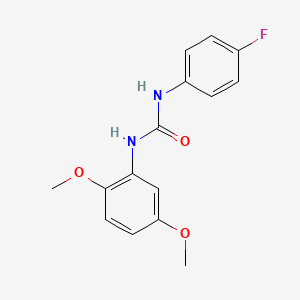
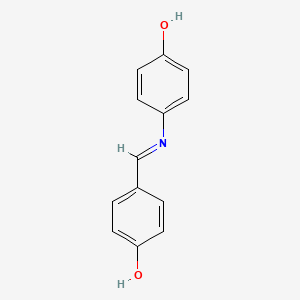
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
